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Compound of Interest |

Compound Name: 2-Hydroxy-2'-iodoacetophenone
CAS No.: 877868-88-7
Cat. No. B3292366
. J

Executive Summary & Molecule Identity

2-Hydroxy-2'-iodoacetophenone is a bifunctional aromatic building block featuring an a-
hydroxy ketone (phenacyl alcohol) core and an ortho-iodine substituent. In drug discovery, it
serves as a critical intermediate for synthesizing heterocycles like indoles and benzofurans.

In Mass Spectrometry (MS), this molecule exhibits a "fragile” fragmentation signature driven by
two competing weak points: the labile C—I bond (bond dissociation energy ~65 kcal/mol) and
the a-carbon bond adjacent to the carbonyl.

Feature Specification

IUPAC Name 1-(2-iodophenyl)-2-hydroxyethan-1-one
Molecular Formula CsH7102

Exact Mass 261.9491 Da

Key Structural Motifs Ortho-iodo aryl ring, a-hydroxy ketone sidechain

Experimental Protocol (Self-Validating)
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To ensure reproducible fragmentation data, the following Electron lonization (EI) protocol is
recommended. This workflow includes internal validation steps using the "Nitrogen Rule" and
Isotopic Pattern analysis.

Step-by-Step EI-MS Workflow

o Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol.

* Inlet System: Direct Insertion Probe (DIP) is preferred over GC to prevent thermal
degradation (dehydration/deiodination) prior to ionization.

o Validation: If GC is used, verify the absence of thermal breakdown products (e.g., o-
iodoacetophenone) by checking for peak tailing.

* lonization Parameters:

o Energy: 70 eV (Standard El).

o Source Temp: 200°C. (Keep low to minimize pyrolysis).
o Data Validation (The "lodine Check"):

o Check the Molecular lon (M*) at m/z 262.

o Self-Check: lodine is monoisotopic (*2’l). The M+ peak should not show the M+2 isotope
characteristic of Chlorine (3:1) or Bromine (1:1). The absence of an M+2 satellite confirms
lodine.

Fragmentation Mechanism Analysis

The fragmentation of 2-Hydroxy-2'-iodoacetophenone is driven by Alpha-Cleavage and C-I
Homolysis.

Pathway A: Alpha-Cleavage (Primary Diagnhostic Route)

The radical cation located on the carbonyl oxygen induces cleavage of the C(carbonyl)—
C(alpha) bond.
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e Mechanism: Homolytic cleavage releases the neutral hydroxymethyl radical (¢\CH20H, 31
Da).

e Result: Formation of the 2-iodobenzoyl cation (m/z 231).

¢ Significance: This is the "Base Peak" candidate in the absence of iodine loss. It retains the
iodine atom, confirming the ring substitution pattern.

Pathway B: lodine Loss (The "Heavy Atom" Effect)

The C—I bond is significantly weaker than C—H or C-C bonds.
e Mechanism: Direct homolytic cleavage of the C—I bond from the molecular ion.
e Result: Loss of lodine radical (l», 127 Da) yielding the [M - I]* cation (m/z 135).

« Significance: This fragment corresponds to the 2-hydroxyacetophenone backbone. High
abundance of this peak indicates the lability of the iodine substituent.

Pathway C: Secondary Decarbonylation

The iodobenzoyl cation (m/z 231) is unstable and ejects Carbon Monoxide (CO, 28 Da).
e Result: Formation of the iodophenyl cation (m/z 203).

o Further Decay: The iodophenyl cation can lose lodine to form the phenyl cation (m/z 76/77).

Visualization of Signaling Pathways (DOT Diagram)

The following diagram illustrates the competing fragmentation pathways.
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Caption: Competing fragmentation pathways of 2-Hydroxy-2'-iodoacetophenone: a-cleavage

vs. C-l homolysis.

Comparative Performance Analysis

This section compares the target molecule against its non-iodinated and non-hydroxylated
analogs to demonstrate how specific functional groups alter the mass spectrum.

Table 1: Diagnostic lon Comparison

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b3292366?utm_src=pdf-body-img
https://www.benchchem.com/product/b3292366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3292366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Ke
Molecular lon Base Peak . v .
Compound Structure . Diagnostic
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Loss
2-Hydroxy-2'-
, m/z 231 M - 31 (CH20H)
iodoacetophenon  Ph(I)-CO-CH20H m/z 262
(Ph(1)CO™) & M - 127 (I)
e
2'-
m/z 43
lodoacetophenon  Ph(1)-CO-CHs m/z 246 M - 15 (CHs)
(CHsCO%)
e
2-
m/z 105
Hydroxyacetoph Ph-CO-CH20H m/z 136 M - 31 (CH20H)
(PhCO™)

enone

Performance Insights:

e The "lodine Anchor" Effect: Unlike 2-Hydroxyacetophenone, where the base peak is often

the benzoyl cation (m/z 105), the presence of iodine shifts this diagnostic peak to m/z 231.

This +126 Da shift is a definitive marker for the integrity of the aryl-iodide moiety.

« Distinguishing from Isomers:

o vs. 2'-lodoacetophenone: The target molecule lacks the m/z 43 (Acetyl) peak. Instead, it

shows the loss of 31 Da (CH20H), distinguishing the alcohol side chain from the methyl

ketone.

o vs. Ring-Hydroxylated Isomers: If the OH were on the ring (e.g., 4-hydroxy-2'-

iodoacetophenone), the loss of 31 Da (a-cleavage) would not occur. Instead, a loss of 15

Da (CHs) would be observed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. thiele.ruc.dk [thiele.ruc.dK]
e 2. spectrabase.com [spectrabase.com]

 To cite this document: BenchChem. [Comparative Guide: Mass Spectrometry Fragmentation
of 2-Hydroxy-2'-iodoacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3292366#mass-spectrometry-fragmentation-pattern-
of-2-hydroxy-2-iodoacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://spectrabase.com/spectrum/7Z7qPMqCMYD
https://www.benchchem.com/product/b3292366?utm_src=pdf-custom-synthesis
https://thiele.ruc.dk/kemikurser/2DNMR/Lecture%20notes%20in%20EI-MS%202015.pdf
https://spectrabase.com/spectrum/7Z7qPMqCMYD
https://www.benchchem.com/product/b3292366#mass-spectrometry-fragmentation-pattern-of-2-hydroxy-2-iodoacetophenone
https://www.benchchem.com/product/b3292366#mass-spectrometry-fragmentation-pattern-of-2-hydroxy-2-iodoacetophenone
https://www.benchchem.com/product/b3292366#mass-spectrometry-fragmentation-pattern-of-2-hydroxy-2-iodoacetophenone
https://www.benchchem.com/product/b3292366#mass-spectrometry-fragmentation-pattern-of-2-hydroxy-2-iodoacetophenone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3292366?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3292366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem
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